molecular formula C7H12N2O B8397144 2-(2-Cyanoethyl)morpholine

2-(2-Cyanoethyl)morpholine

Cat. No. B8397144
M. Wt: 140.18 g/mol
InChI Key: MBXYDAFAUGAUJB-UHFFFAOYSA-N
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Patent
US04870074

Procedure details

A solution of 2-(2-cyanoethyl)-4-benzyloxycarbonylmorpholine (10.7 g) in ethanol (60 ml) is hydrogenated over 5% palladium on carbon (1 g) at 25° C. After the calculated amount of hydrogen is absorbed, the catalyst is filtered off. The filtrate is evaporated under reduced pressure to give the title compound (5.4 g) as an oil.
Name
2-(2-cyanoethyl)-4-benzyloxycarbonylmorpholine
Quantity
10.7 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step Two
Quantity
1 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([CH2:3][CH2:4][CH:5]1[O:10][CH2:9][CH2:8][N:7](C(OCC2C=CC=CC=2)=O)[CH2:6]1)#[N:2]>C(O)C.[Pd]>[C:1]([CH2:3][CH2:4][CH:5]1[O:10][CH2:9][CH2:8][NH:7][CH2:6]1)#[N:2]

Inputs

Step One
Name
2-(2-cyanoethyl)-4-benzyloxycarbonylmorpholine
Quantity
10.7 g
Type
reactant
Smiles
C(#N)CCC1CN(CCO1)C(=O)OCC1=CC=CC=C1
Step Two
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
1 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the calculated amount of hydrogen is absorbed
FILTRATION
Type
FILTRATION
Details
the catalyst is filtered off
CUSTOM
Type
CUSTOM
Details
The filtrate is evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(#N)CCC1CNCCO1
Measurements
Type Value Analysis
AMOUNT: MASS 5.4 g
YIELD: CALCULATEDPERCENTYIELD 98.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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